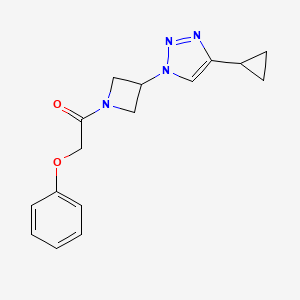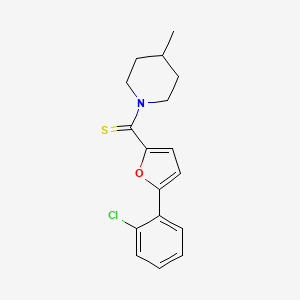
(5-(2-Chlorophenyl)furan-2-yl)(4-methylpiperidin-1-yl)methanethione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-(2-Chlorophenyl)furan-2-yl)(4-methylpiperidin-1-yl)methanethione is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical name, CPFM, and has been the subject of numerous studies investigating its synthesis, mechanism of action, and biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of (5-(2-Chlorophenyl)furan-2-yl)(4-methylpiperidin-1-yl)methanethione:
Antibacterial Agents
This compound has shown potential as an antibacterial agent. The furan ring is known for its antibacterial properties, and the addition of the chlorophenyl group enhances its effectiveness against a variety of bacterial strains. Research has indicated that such compounds can inhibit the growth of both gram-positive and gram-negative bacteria, making them valuable in the development of new antibiotics .
Antifungal Applications
The structural components of this compound, particularly the furan and chlorophenyl groups, contribute to its antifungal properties. Studies have demonstrated that derivatives of furan can effectively combat fungal infections by disrupting the cell membrane integrity of fungi, leading to cell death. This makes it a promising candidate for antifungal drug development .
Anti-inflammatory Agents
Research has shown that compounds containing furan rings can exhibit significant anti-inflammatory effects. The presence of the chlorophenyl group further enhances this property, making (5-(2-Chlorophenyl)furan-2-yl)(4-methylpiperidin-1-yl)methanethione a potential candidate for the treatment of inflammatory diseases. These compounds work by inhibiting the production of pro-inflammatory cytokines and enzymes .
Anticancer Research
The unique structure of this compound allows it to interact with various cellular targets involved in cancer progression. Studies have indicated that furan derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The chlorophenyl group enhances the compound’s ability to penetrate cancer cells and disrupt their metabolic processes, making it a promising candidate for anticancer drug development .
Neuroprotective Agents
Compounds with furan rings have been investigated for their neuroprotective properties. The addition of the chlorophenyl group enhances the compound’s ability to cross the blood-brain barrier and protect neurons from oxidative stress and apoptosis. This makes (5-(2-Chlorophenyl)furan-2-yl)(4-methylpiperidin-1-yl)methanethione a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Antioxidant Properties
The furan ring in this compound contributes to its antioxidant properties. Antioxidants are crucial in protecting cells from oxidative damage caused by free radicals. Research has shown that compounds with furan rings can effectively scavenge free radicals and reduce oxidative stress, making them valuable in the development of antioxidant therapies .
Antiviral Applications
The structural features of (5-(2-Chlorophenyl)furan-2-yl)(4-methylpiperidin-1-yl)methanethione make it a potential antiviral agent. The furan ring and chlorophenyl group can interfere with viral replication and inhibit the activity of viral enzymes. This makes it a promising candidate for the development of antiviral drugs against a range of viruses .
Analgesic Agents
Research has indicated that compounds containing furan rings can exhibit analgesic properties. The addition of the chlorophenyl group enhances the compound’s ability to interact with pain receptors and inhibit pain signals. This makes (5-(2-Chlorophenyl)furan-2-yl)(4-methylpiperidin-1-yl)methanethione a potential candidate for the development of new pain relief medications .
Wirkmechanismus
Mode of Action
It is likely that it interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways affected by this compound. Based on its structural similarity to other furan derivatives, it might influence various biological activities .
Pharmacokinetics
Therefore, its bioavailability, distribution in the body, metabolism, and excretion rates remain unknown .
Eigenschaften
IUPAC Name |
[5-(2-chlorophenyl)furan-2-yl]-(4-methylpiperidin-1-yl)methanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNOS/c1-12-8-10-19(11-9-12)17(21)16-7-6-15(20-16)13-4-2-3-5-14(13)18/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRFVJQOJVJCUJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=S)C2=CC=C(O2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(2-Chlorophenyl)furan-2-yl)(4-methylpiperidin-1-yl)methanethione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(tert-butyl)-2-[3-(trifluoromethyl)benzoyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B2792295.png)
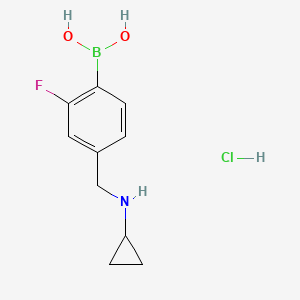
![1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-(trifluoromethyl)phenyl)methyl)piperazin-1-yl)ethanone](/img/structure/B2792298.png)
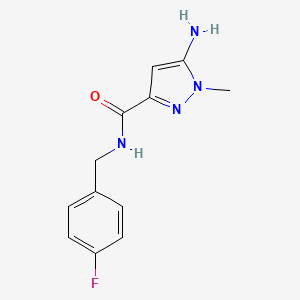
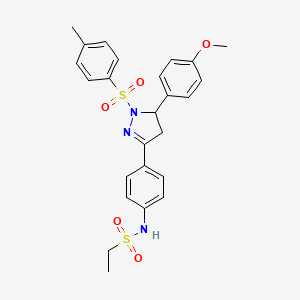
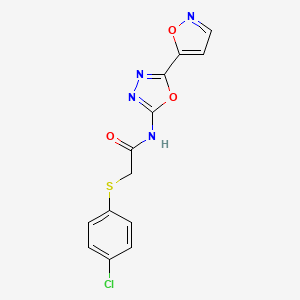

![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2792305.png)
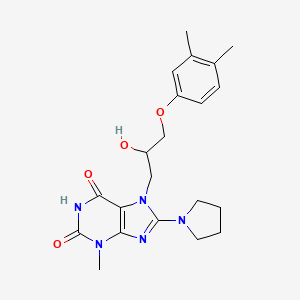
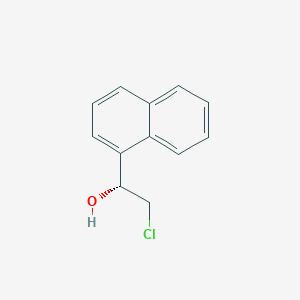
![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(tetrahydrofuran-2-yl)methanone](/img/structure/B2792310.png)

